molecular formula C23H22N4O4 B11402184 N-(2-{1-methyl-5-[(phenoxyacetyl)amino]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide

N-(2-{1-methyl-5-[(phenoxyacetyl)amino]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide

Cat. No.: B11402184
M. Wt: 418.4 g/mol
InChI Key: UWFXTTWCWNJGCU-UHFFFAOYSA-N
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Description

N-{2-[1-METHYL-5-(2-PHENOXYACETAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a furan ring, a benzodiazole moiety, and a phenoxyacetamido group. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-METHYL-5-(2-PHENOXYACETAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Phenoxyacetamido Group: The phenoxyacetamido group is introduced via an amide coupling reaction between phenoxyacetic acid and the amine group on the benzodiazole core.

    Attachment of the Furan Ring: The furan ring is attached through a nucleophilic substitution reaction, where the furan-2-carboxamide is reacted with the ethyl group on the benzodiazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-METHYL-5-(2-PHENOXYACETAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the benzodiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups attached to the furan ring or benzodiazole moiety.

Scientific Research Applications

N-{2-[1-METHYL-5-(2-PHENOXYACETAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-{2-[1-METHYL-5-(2-PHENOXYACETAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[1-METHYL-5-(2-PHENOXYACETAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE: Similar structure but with a propanamide group instead of a furan ring.

    N-{2-[1-METHYL-5-(2-PHENOXYACETAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}THIAZOLE-2-CARBOXAMIDE: Contains a thiazole ring instead of a furan ring.

Uniqueness

N-{2-[1-METHYL-5-(2-PHENOXYACETAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE is unique due to its combination of a furan ring, benzodiazole moiety, and phenoxyacetamido group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

N-[2-[1-methyl-5-[(2-phenoxyacetyl)amino]benzimidazol-2-yl]ethyl]furan-2-carboxamide

InChI

InChI=1S/C23H22N4O4/c1-27-19-10-9-16(25-22(28)15-31-17-6-3-2-4-7-17)14-18(19)26-21(27)11-12-24-23(29)20-8-5-13-30-20/h2-10,13-14H,11-12,15H2,1H3,(H,24,29)(H,25,28)

InChI Key

UWFXTTWCWNJGCU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N=C1CCNC(=O)C4=CC=CO4

Origin of Product

United States

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